An In-depth Technical Guide to (S)-2-Chloro-1-(4-fluorophenyl)ethanol: Synthesis, Properties, and Applications in Drug Development
An In-depth Technical Guide to (S)-2-Chloro-1-(4-fluorophenyl)ethanol: Synthesis, Properties, and Applications in Drug Development
Introduction
(S)-2-Chloro-1-(4-fluorophenyl)ethanol, a chiral chlorohydrin, has emerged as a pivotal building block in modern asymmetric synthesis. Its unique structural features, comprising a stereogenic center bearing a hydroxyl group and a synthetically versatile chlorine atom, render it an invaluable precursor for the construction of complex, enantiomerically pure molecules. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and its critical role as a key intermediate in the pharmaceutical industry, most notably in the manufacture of the antiemetic drug, Aprepitant.
Core Chemical Identifiers
| Identifier | Value |
| CAS Number | 126534-42-7[1] |
| Molecular Formula | C₈H₈ClFO |
| Molecular Weight | 174.6 g/mol [2] |
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of (S)-2-Chloro-1-(4-fluorophenyl)ethanol is paramount for its effective utilization in research and development.
Physicochemical Properties
| Property | Value | Source |
| Appearance | Liquid | |
| Boiling Point | 256.6 ± 25.0 °C (Predicted) | [3] |
| Density | 1.282 ± 0.06 g/cm³ (Predicted) | [3] |
| Purity | Typically ≥98% | |
| Storage | Sealed in dry, 2-8°C | [2] |
Spectroscopic Characterization
While specific spectra are proprietary to individual manufacturers, the following provides an expected spectroscopic profile for the characterization of (S)-2-Chloro-1-(4-fluorophenyl)ethanol.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methylene protons adjacent to the chlorine atom. The aromatic protons will likely appear as multiplets in the range of δ 7.0-7.5 ppm. The benzylic proton (CH-OH) would be a multiplet around δ 4.9-5.1 ppm, and the methylene protons (CH₂-Cl) would likely appear as two doublets of doublets around δ 3.6-3.8 ppm due to diastereotopicity.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic peaks for the eight carbon atoms. The aromatic carbons will resonate in the δ 115-140 ppm region, with the carbon attached to the fluorine showing a large coupling constant. The carbon of the C-OH group is expected around δ 70-75 ppm, and the C-Cl carbon should appear around δ 45-50 ppm.
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IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹, and the C-O stretching will be visible in the 1050-1150 cm⁻¹ region. The C-Cl stretch typically appears in the 600-800 cm⁻¹ range.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a water molecule and a chloromethyl radical.
Part 2: Asymmetric Synthesis
The enantioselective synthesis of (S)-2-Chloro-1-(4-fluorophenyl)ethanol is predominantly achieved through the asymmetric reduction of the prochiral ketone, 2-chloro-4'-fluoroacetophenone. This transformation is a cornerstone of its production, with biocatalysis being a particularly advantageous methodology.
Biocatalytic Asymmetric Reduction
Rationale: The use of biocatalysts, such as isolated enzymes or whole-cell systems, offers unparalleled enantioselectivity under mild reaction conditions. This approach aligns with the principles of green chemistry by reducing the need for heavy metal catalysts and harsh reagents. Carbonyl reductases, in particular, have demonstrated exceptional efficacy in this conversion.
Caption: General workflow for the biocatalytic reduction.
Experimental Protocol: Asymmetric Reduction using Baker's Yeast
This protocol provides a representative method for the synthesis of (S)-2-chloro-1-(4-fluorophenyl)ethanol using commercially available baker's yeast, a readily accessible whole-cell biocatalyst.
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Yeast Activation: In a sterile Erlenmeyer flask, suspend dry baker's yeast (e.g., 100 g/L) and glucose (e.g., 50 g/L) in a phosphate buffer (e.g., pH 6.8). Incubate the mixture in a shaker at a controlled temperature (e.g., 30°C) for approximately 30-60 minutes to activate the yeast cells.
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Substrate Addition: Prepare a solution of 2-chloro-4'-fluoroacetophenone in a minimal amount of a water-miscible co-solvent like ethanol or DMSO. Add this solution dropwise to the activated yeast culture.
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Bioreduction: Maintain the reaction mixture in the shaker at a controlled temperature (e.g., 28-32°C) for 24-48 hours. The progress of the reaction should be monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
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Work-up and Extraction: After the reaction is complete, centrifuge the mixture to separate the yeast cells. The supernatant is then extracted with an organic solvent such as ethyl acetate or n-hexane.
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the enantiomerically enriched (S)-2-Chloro-1-(4-fluorophenyl)ethanol.
Part 3: Application in Aprepitant Synthesis
(S)-2-Chloro-1-(4-fluorophenyl)ethanol is a critical raw material in the greener and more efficient second-generation synthesis of Aprepitant, a potent antiemetic drug. It serves as the chiral source for constructing the morpholine core of the molecule.
Synthetic Pathway to Aprepitant Intermediate
The synthesis involves the reaction of (S)-2-Chloro-1-(4-fluorophenyl)ethanol with a protected amino alcohol, followed by cyclization to form the key morpholine intermediate.
Caption: Synthesis of a key Aprepitant intermediate.
Experimental Protocol: Synthesis of (3S)-3-(4-fluorophenyl)-4-benzylmorpholin-2-one
This protocol outlines a general procedure for the conversion of (S)-2-Chloro-1-(4-fluorophenyl)ethanol to a key morpholine intermediate of Aprepitant.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve N-benzylethanolamine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
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Deprotonation: Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, portion-wise to the solution at a controlled temperature (e.g., 0°C) to form the corresponding alkoxide.
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Nucleophilic Substitution: To this mixture, add a solution of (S)-2-Chloro-1-(4-fluorophenyl)ethanol in the same solvent dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC.
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Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate.
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Cyclization and Purification: The crude intermediate can be cyclized, often in the same pot or after isolation, by treatment with a suitable base to afford the morpholin-2-one. The final product is then purified by recrystallization or column chromatography.
Part 4: Safety and Handling
(S)-2-Chloro-1-(4-fluorophenyl)ethanol is a chemical that requires careful handling in a laboratory or industrial setting.
| Hazard Class | GHS Statements |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a fume hood.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Part 5: Conclusion
(S)-2-Chloro-1-(4-fluorophenyl)ethanol stands out as a highly valuable and versatile chiral building block in organic synthesis. Its efficient and stereoselective preparation, particularly through biocatalytic methods, underscores the advancements in modern synthetic chemistry. The pivotal role of this compound in the streamlined synthesis of the important pharmaceutical agent Aprepitant highlights its significance in drug development and manufacturing. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of key chiral intermediates like (S)-2-Chloro-1-(4-fluorophenyl)ethanol is set to increase, paving the way for the development of more efficient and sustainable synthetic routes to life-saving medicines.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 15, 2026, from [Link]
- Virtual Museum. (n.d.). (S)-2-Chloro-1-(4-fluorophenyl)ethanol: A Premium Chemical Solution.
- Google Patents. (n.d.). Manufacturing Process.
- Google Patents. (n.d.). CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.
- Google Patents. (n.d.). US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
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Quickcompany. (n.d.). Process For The Preparation Of 4 Phenyl 3 Morpholinone. Retrieved February 15, 2026, from [Link]
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ResearchGate. (2025, August 10). (3S,4R)-4-[4-(Benzyloxy)phenyl]-3-(4-fluorophenyl)-1-[(S)-1-(4-methoxyphenyl)ethyl]azetidin-2-one. Retrieved February 15, 2026, from [Link]
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University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved February 15, 2026, from [Link]
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Amanote Research. (n.d.). Enantiospecific Synthesis of (3r,4r)1-Benzyl-4-Fluoropyrrolidin-3-Amine Utilizing a Burgess-Type Transformation. Retrieved February 15, 2026, from [Link]
